2-(2,5-Dimethylphenyl)-2-butanol
Description
2-(2,5-Dimethylphenyl)-2-butanol is a tertiary alcohol featuring a butanol backbone substituted with a 2,5-dimethylphenyl group at the second carbon. This aromatic substitution imparts unique steric and electronic properties, distinguishing it from simpler aliphatic alcohols.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-8-9(2)6-7-10(11)3/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKKNCMEAWBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dimethylphenyl)-2-butanol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-2-butanone.
Reduction: 2-(2,5-Dimethylphenyl)butane.
Substitution: 2-(2,5-Dimethylphenyl)-2-chlorobutane.
Scientific Research Applications
Applications Overview
The applications of 2-(2,5-Dimethylphenyl)-2-butanol can be categorized into several areas:
-
Synthesis of Fine Chemicals
- This compound serves as an intermediate in the synthesis of various fine chemicals. Its unique structure allows it to participate in reactions that yield more complex organic molecules.
-
Pharmaceutical Industry
- Due to its structural characteristics, 2-(2,5-Dimethylphenyl)-2-butanol may be utilized in the pharmaceutical industry for the development of new drugs. It can act as a chiral building block in the synthesis of biologically active compounds.
-
Material Science
- The compound can also be used in material science for the development of polymers and other materials that require specific mechanical or thermal properties.
-
Research Applications
- In academic research, this compound is often used as a reagent in organic synthesis and as a standard for analytical methods.
Case Study 1: Synthesis of Chiral Alcohols
A study demonstrated the use of 2-(2,5-Dimethylphenyl)-2-butanol as a chiral auxiliary in asymmetric synthesis. The compound was employed to enhance the enantioselectivity of various reactions, leading to the formation of chiral alcohols with high yields. This application highlights its significance in the pharmaceutical sector where chirality is crucial for drug efficacy.
Case Study 2: Polymer Development
Research has shown that incorporating 2-(2,5-Dimethylphenyl)-2-butanol into polymer formulations can improve thermal stability and mechanical properties. In one study, polymers synthesized with this compound exhibited enhanced resistance to thermal degradation compared to traditional formulations.
Pricing Information
| Quantity | Price |
|---|---|
| 1g | $986 |
| 5g | $2,369 |
Comparison of Applications
| Application Area | Description |
|---|---|
| Fine Chemicals Synthesis | Intermediate for complex organic molecules |
| Pharmaceutical Development | Chiral building block for drug synthesis |
| Material Science | Enhances properties of polymers and materials |
| Research Reagent | Used as a standard in analytical methods and organic synthesis |
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Structural Analogs in the Butanol Family
Key Compounds:
2,3-Dimethyl-2-butanol (CAS 594-60-5): A tertiary aliphatic alcohol with methyl groups at carbons 2 and 3 of the butanol chain.
3,3-Dimethylbutanol (CAS 624-95-3): A primary alcohol with methyl groups at carbon 3.
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : A carboxamide derivative with a 2,5-dimethylphenyl substituent, studied for photosynthetic electron transport (PET) inhibition .
Comparative Analysis:
Key Observations :
- Substituent Position: The 2,5-dimethylphenyl group in 2-(2,5-Dimethylphenyl)-2-butanol introduces greater steric bulk compared to aliphatic analogs like 2,3-dimethyl-2-butanol, likely reducing solubility but enhancing interactions with hydrophobic targets.
- Functional Group Impact: The hydroxyl group in butanol derivatives contrasts with the carboxamide group in the PET inhibitor, which contributes to hydrogen bonding and target binding .
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., fluorine) in analogs like N-(2,5-difluorophenyl)-carboxamide, which enhance PET inhibition .
- Steric Hindrance : The 2,5-dimethyl configuration may limit rotational freedom, affecting binding to enzymes or receptors compared to less hindered analogs.
Biological Activity
2-(2,5-Dimethylphenyl)-2-butanol, a secondary alcohol, is recognized for its potential biological activities. This compound has garnered attention in pharmacological studies due to its structural characteristics and the presence of a dimethylphenyl group, which may influence its interactions with biological targets. This article reviews the current understanding of the biological activity of 2-(2,5-Dimethylphenyl)-2-butanol, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(2,5-Dimethylphenyl)-2-butanol is . The compound features a secondary alcohol functional group and a dimethyl-substituted phenyl ring, contributing to its lipophilicity and potential interactions with various biological systems.
Antioxidant Activity
Research indicates that secondary alcohols, including 2-(2,5-Dimethylphenyl)-2-butanol, exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. In vitro studies have demonstrated that compounds with similar structures can effectively reduce oxidative damage in cellular models.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| 2-(2,5-Dimethylphenyl)-2-butanol | TBD | Current Study |
| Quercetin | 2.99 | |
| Ethyl-acetate fraction | 55.01 |
Antibacterial Activity
The antibacterial potential of 2-(2,5-Dimethylphenyl)-2-butanol has been explored through various studies. The compound's ability to inhibit bacterial growth can be attributed to its hydrophobic nature, allowing it to penetrate bacterial membranes effectively.
Case Study: Inhibition of H. pylori
In a study assessing the antibacterial properties against Helicobacter pylori, extracts containing similar compounds showed significant inhibition with MIC values ranging from 64 to 128 µg/mL. While specific data for 2-(2,5-Dimethylphenyl)-2-butanol is limited, its structural analogs demonstrated comparable activity profiles.
Anti-inflammatory Effects
The anti-inflammatory properties of secondary alcohols have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production in immune cells.
Mechanism of Action
The proposed mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and IL-6. In silico docking studies suggest that 2-(2,5-Dimethylphenyl)-2-butanol may interact with key enzymes involved in inflammation pathways.
Pharmacological Evaluations
Recent pharmacological evaluations have highlighted the potential therapeutic applications of 2-(2,5-Dimethylphenyl)-2-butanol. Studies indicate that this compound may be effective in treating conditions associated with oxidative stress and inflammation.
Table 2: Summary of Pharmacological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
